C.I. Pigment Red 52:1 C.I. Pigment Red 52:1
Brand Name: Vulcanchem
CAS No.: 17852-99-2
VCID: VC21056172
InChI: InChI=1S/C18H13ClN2O6S.Ca/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2
SMILES: CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Ca+2]
Molecular Formula: C18H11CaClN2O6S
Molecular Weight: 458.9 g/mol

C.I. Pigment Red 52:1

CAS No.: 17852-99-2

Cat. No.: VC21056172

Molecular Formula: C18H11CaClN2O6S

Molecular Weight: 458.9 g/mol

* For research use only. Not for human or veterinary use.

C.I. Pigment Red 52:1 - 17852-99-2

Specification

CAS No. 17852-99-2
Molecular Formula C18H11CaClN2O6S
Molecular Weight 458.9 g/mol
IUPAC Name calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate
Standard InChI InChI=1S/C18H13ClN2O6S.Ca/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2
Standard InChI Key CEZYFNCWLUBLCR-JEBHESKQSA-L
Isomeric SMILES CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N/N=C/2\C3=CC=CC=C3C=C(C2=O)C(=O)[O-].[Ca+2]
SMILES CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Ca+2]
Canonical SMILES CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])NN=C2C3=CC=CC=C3C=C(C2=O)C(=O)[O-].[Ca+2]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator